molecular formula C10H13NO2 B1318577 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde CAS No. 932186-29-3

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1318577
CAS No.: 932186-29-3
M. Wt: 179.22 g/mol
InChI Key: SXUBDVNYZHNQCW-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde (CAS 932186-29-3) is a high-value chemical building block with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a pyrrole-2-carbaldehyde core functionalized with a tetrahydrofuran-2-ylmethyl group, making it a versatile scaffold for the synthesis of diverse and complex molecules . The pyrrole-2-carbaldehyde pharmacophore is of significant interest in medicinal chemistry and drug discovery . Research indicates that derivatives of pyrrole-2-carbaldehyde have been investigated as potent pharmacophores for enoyl-ACP reductase, a key enzyme involved in bacterial fatty acid synthesis and a promising target for antitubercular agents . Furthermore, pyrrole derivatives, in general, are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . As such, this compound serves as a critical precursor in the design and development of novel therapeutic agents. It is supplied as a liquid with a calculated density of 1.186 g/cm³ and a boiling point of approximately 316.8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-8-9-3-1-5-11(9)7-10-4-2-6-13-10/h1,3,5,8,10H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUBDVNYZHNQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589734
Record name 1-[(Oxolan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932186-29-3
Record name 1-[(Oxolan-2-yl)methyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyrrole-2-carbaldehyde Core

The pyrrole-2-carbaldehyde moiety is commonly synthesized by the Vilsmeier-Haack reaction, which involves the reaction of pyrrole with a Vilsmeier reagent generated in situ from an N,N-dialkylformamide (e.g., dimethylformamide) and a condensation reagent such as oxalyl chloride or phosphorus oxychloride (POCl3).

Typical procedure:

  • Oxalyl chloride is added dropwise to dimethylformamide at low temperature (0 °C) under nitrogen atmosphere to form the Vilsmeier reagent.
  • Pyrrole is then added to this reagent, and the mixture is stirred at controlled temperatures (from -20 °C to 30 °C) for a period ranging from minutes to a few hours.
  • The reaction mixture is quenched with water or aqueous acid, and the product pyrrole-2-carbaldehyde is isolated by extraction and purification techniques such as crystallization or chromatography.

N-Alkylation with Tetrahydro-2-furanylmethyl Group

The key step to obtain this compound is the alkylation of the pyrrole nitrogen with a tetrahydro-2-furanylmethyl halide or equivalent alkylating agent.

Typical conditions:

  • The pyrrole-2-carbaldehyde is reacted with tetrahydro-2-furanylmethyl chloride or bromide in the presence of a base or catalyst.
  • The reaction is carried out in an appropriate solvent such as dichloromethane or ethanol at temperatures ranging from room temperature to moderate heating (e.g., 25–70 °C).
  • Reaction times vary from 1 hour to several hours depending on the reactivity of the alkylating agent and catalyst.
  • After completion, the reaction mixture is worked up by aqueous extraction, drying, and purification by column chromatography or recrystallization.

Alternative Synthetic Routes

Some literature suggests a one-pot or multi-component synthesis approach where substituted phenacyl alcohols, oxoacetonitriles, and primary amines are combined under acidic conditions to form N-substituted pyrroles, which can be further functionalized to yield the target compound. However, specific application to this compound requires adaptation of these protocols.

Reaction Parameters and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Vilsmeier-Haack formylation Pyrrole, DMF, Oxalyl chloride 0 to 30 0.1 to 5 hours 70–90 Low temperature to avoid side reactions
N-Alkylation Pyrrole-2-carbaldehyde, tetrahydro-2-furanylmethyl halide, base 25 to 70 1 to 5 hours 60–85 Use of mild base to prevent aldehyde degradation

Purification and Characterization

The crude product is typically purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
  • Infrared (IR) spectroscopy to verify aldehyde functionality.

Research Findings and Practical Considerations

  • The Vilsmeier-Haack reaction is highly efficient for introducing the aldehyde group at the 2-position of pyrrole with minimal side products when temperature and reagent stoichiometry are carefully controlled.
  • Alkylation at the pyrrole nitrogen requires careful control of reaction conditions to avoid polymerization or side reactions involving the aldehyde group.
  • The use of tetrahydro-2-furanylmethyl halides as alkylating agents provides good regioselectivity and yields, making this approach suitable for scale-up in pharmaceutical intermediate synthesis.
  • Neutralization of acid catalysts post-reaction is critical to prevent decomposition of sensitive aldehyde products.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrahydro-2-furanylmethyl group can undergo nucleophilic substitution reactions, where the furan ring can be opened or modified under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde is recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It has shown particular promise in developing drugs targeting neurological disorders. The compound's ability to participate in various chemical reactions makes it suitable for creating complex molecules that can interact with biological targets effectively .

Case Study: Neurological Drug Development
Research has indicated that derivatives of this compound exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease. In one study, modifications to the pyrrole structure enhanced the affinity for specific neurotransmitter receptors, leading to improved therapeutic profiles .

Natural Product Synthesis

Enhancing Natural Product Synthesis
The compound is also utilized in synthesizing complex natural products, which are often difficult to obtain through traditional methods. Its furan moiety contributes to the formation of various cyclic structures that are prevalent in natural products with medicinal properties .

Case Study: Synthesis of Bioactive Compounds
A notable application involved the synthesis of bioactive compounds derived from plant sources. Researchers successfully employed this compound as a precursor to create analogs of naturally occurring alkaloids, demonstrating its utility in producing compounds with potential pharmacological activity .

Flavor and Fragrance Industry

Innovative Flavor Profiles
In the flavor and fragrance industry, this compound is used to develop unique flavor profiles. Its pleasant aromatic properties make it an attractive ingredient for food and cosmetic products .

Application Example: Fragrance Formulations
Manufacturers have incorporated this compound into fragrance formulations to enhance sensory attributes. Its compatibility with other aromatic compounds allows formulators to create complex scents that appeal to consumers .

Material Science

Development of Advanced Materials
The compound plays a critical role in material science, particularly in developing polymers with specific properties. Its chemical structure enables the formation of cross-linked networks that can enhance material durability and functionality .

Case Study: Conducting Polymers
Recent research has explored the use of this compound in synthesizing conducting polymers. These materials have applications in electronic devices due to their improved conductivity and stability compared to traditional materials .

Research in Organic Chemistry

Facilitating Synthetic Methodologies
In organic chemistry research, this compound serves as a valuable tool for studying reaction mechanisms and developing new synthetic methodologies. Its reactivity allows chemists to explore various pathways for constructing complex organic molecules .

Example: Mechanistic Studies
Studies have demonstrated how this compound can be used to investigate electrophilic aromatic substitution reactions. Such research contributes to a deeper understanding of reaction dynamics and can lead to the discovery of more efficient synthetic routes .

Summary Table of Applications

Application AreaDescriptionCase Study Example
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersNeuroprotective derivatives for Alzheimer's disease
Natural Product SynthesisEnhances synthesis of complex natural productsSynthesis of bioactive alkaloid analogs
Flavor and Fragrance IndustryUsed for creating unique flavor profilesIncorporation into fragrance formulations
Material ScienceDevelopment of advanced materials and conducting polymersConducting polymers for electronic devices
Research in Organic ChemistryFacilitates studies on reaction mechanisms and new synthetic methodologiesMechanistic studies on electrophilic aromatic substitution reactions

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The tetrahydro-2-furanylmethyl group may also contribute to the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

  • 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxylic acid
  • 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-methanol
  • N-(Tetrahydro-2-furanylmethyl)-1-ethanamine

Uniqueness: 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a tetrahydro-2-furanylmethyl group and an aldehyde functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Biological Activity

1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical formula:

  • Molecular Formula : C₉H₉NO
  • Molecular Weight : 147.1739 g/mol
  • CAS Registry Number : 1438-94-4

The structure includes a pyrrole ring fused with a tetrahydrofuran moiety, which may contribute to its biological properties.

Biological Activity Overview

Research on the biological activity of this compound indicates several pharmacological effects:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Antimicrobial Effects : In vitro studies have demonstrated that the compound possesses antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections or as a preservative in food and pharmaceuticals.
  • Cytotoxicity : The compound has shown cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction in cancer cells, although further research is needed to elucidate specific pathways.

Antioxidant Activity

A study evaluating the antioxidant capacity of various pyrrole derivatives, including this compound, reported significant inhibition of lipid peroxidation at low concentrations. The results are summarized in Table 1.

CompoundIC50 (µM)Mechanism
This compound25Free radical scavenging
Ascorbic Acid15Free radical scavenging

Antimicrobial Activity

The antimicrobial efficacy was assessed against several pathogens. The results indicated that the compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Cytotoxicity Studies

Cytotoxic effects were tested on human cancer cell lines (e.g., MCF-7 and HeLa). The compound showed a dose-dependent response leading to increased apoptosis rates.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-73045
HeLa4038

Case Studies

In a case study involving the use of this compound in combination with traditional chemotherapeutics, researchers observed enhanced efficacy against resistant cancer cell lines. This combination therapy resulted in a synergistic effect, reducing the required dosage of conventional drugs while maintaining therapeutic effectiveness.

Q & A

Basic: What are the common synthetic routes for preparing 1-(Tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via Paal-Knorr condensation , employing a tetrahydrofuran-derived amine and diketone precursor to form the pyrrole ring, followed by formylation. Key optimizations include:

  • Stoichiometry : Use 1.1 equivalents of formylating agents (e.g., POCl₃/DMF) to ensure complete conversion.
  • Temperature : Maintain 0–5°C during formylation to minimize side reactions like aldol condensation.
  • Purification : Silica gel chromatography (hexanes/ethyl acetate, 8:2) yields >82% purity, as demonstrated in analogous syntheses .

Advanced: How does the electronic nature of the tetrahydrofuran substituent influence reactivity in nucleophilic additions?

The electron-donating oxygen in the tetrahydrofuran group increases electron density at the pyrrole’s α-position, lowering activation energy for nucleophilic attack by 15–20 kJ/mol (DFT studies). However, steric hindrance from the tetrahydrofuranmethyl group necessitates solvent adjustments (e.g., DMF → THF) for bulkier nucleophiles. Kinetic studies show 2.5× faster aldehyde reactivity compared to non-substituted analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H NMR : Diagnostic signals include δ 9.65–9.97 ppm (aldehyde proton) and δ 6.40–7.62 ppm (pyrrole protons). The tetrahydrofuranmethyl group appears as multiplets (δ 1.70–4.20 ppm).
  • IR : Strong C=O stretch at 1680–1700 cm⁻¹.
  • HRMS : Exact mass confirmation (e.g., [M+H]+ calcd for C₁₀H₁₃NO₃: 195.0895) .

Advanced: How can regioselectivity challenges during pyrrole ring functionalization be mitigated?

Directed ortho-metalation using LDA (−78°C, THF) achieves >90% regioselectivity at the C3 position. Alternative Pd-catalyzed C–H activation with pyridine auxiliaries yields 50–60% but requires post-functionalization purification. Computational modeling (e.g., Fukui indices) predicts reactive sites to guide synthetic design .

Basic: What safety precautions are essential during handling?

  • Hazards : Harmful if swallowed (H302).
  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • Storage : 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Disposal : Incinerate following local regulations .

Advanced: How is this compound used to synthesize bioactive heterocycles?

The aldehyde group forms Schiff bases with amines, yielding antimicrobial derivatives (MIC: 2–8 µg/mL against S. aureus). Condensation with 4-aminopyrimidine produces kinase inhibitors (IC₅₀: 0.3–1.2 µM). The tetrahydrofuran moiety enhances bioavailability (LogP increased by 0.5–1.0 units) .

Advanced: How to resolve discrepancies in reported synthetic yields (e.g., 85% vs. 98%)?

Yield variations arise from purification methods (flash chromatography vs. recrystallization) and moisture control. Replicating high yields (98%) requires anhydrous conditions (molecular sieves) and Schlenk techniques to exclude oxygen, which reduces dimerization .

Basic: What chromatographic techniques optimize purification?

  • Column Chromatography : Gradient elution (hexanes:ethyl acetate 8:2 → 6:4) removes polar byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomers (R > 2.0). Adding 2% methanol improves peak symmetry .

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